2-[(E)-2-(3-bromo-4-hydroxyphenyl)vinyl]quinolin-8-ol
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Overview
Description
2-[(1E)-2-(3-BROMO-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(3-BROMO-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves the reaction of quinoline derivatives with brominated phenyl compounds. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include a base such as potassium carbonate and solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(3-BROMO-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological and chemical properties.
Scientific Research Applications
2-[(1E)-2-(3-BROMO-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL has several scientific research applications:
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(3-BROMO-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. It can inhibit enzymes and proteins involved in critical biological processes, leading to its antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
Quinoline derivatives: Other derivatives, such as 2-hydroxyquinoline and 4-hydroxyquinoline, also show significant biological and chemical properties.
Uniqueness
2-[(1E)-2-(3-BROMO-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL is unique due to the presence of the brominated phenyl group, which enhances its reactivity and potential applications. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific biological activities.
Properties
Molecular Formula |
C17H12BrNO2 |
---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
2-[(E)-2-(3-bromo-4-hydroxyphenyl)ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C17H12BrNO2/c18-14-10-11(5-9-15(14)20)4-7-13-8-6-12-2-1-3-16(21)17(12)19-13/h1-10,20-21H/b7-4+ |
InChI Key |
LYRHKHXPDLTBIP-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC(=C(C=C3)O)Br |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC(=C(C=C3)O)Br |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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